molecular formula C16H23NOS B4996563 2-benzylsulfanyl-N-cyclohexylpropanamide

2-benzylsulfanyl-N-cyclohexylpropanamide

Cat. No.: B4996563
M. Wt: 277.4 g/mol
InChI Key: VJYIFCPYWUHCMI-UHFFFAOYSA-N
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Description

2-benzylsulfanyl-N-cyclohexylpropanamide is a chemical compound that has garnered interest in various fields of scientific research It is known for its unique structure, which includes a benzylsulfanyl group attached to a cyclohexylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzylsulfanyl-N-cyclohexylpropanamide typically involves the reaction of benzyl mercaptan with N-cyclohexylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize the reaction conditions and increase the yield. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-benzylsulfanyl-N-cyclohexylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2-benzylsulfanyl-N-cyclohexylpropanamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The benzylsulfanyl group may play a crucial role in its biological activity by interacting with enzymes or receptors, leading to various physiological effects.

Comparison with Similar Compounds

2-benzylsulfanyl-N-cyclohexylpropanamide can be compared with other similar compounds, such as:

    2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide: Known for its anticonvulsant and antidepressant properties.

    2-(benzylthio)-N-cyclohexylpropanamide: Studied for its potential use as a fluorescent probe and corrosion inhibitor.

    2-(benzylsulfanyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]propanamide:

Properties

IUPAC Name

2-benzylsulfanyl-N-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NOS/c1-13(19-12-14-8-4-2-5-9-14)16(18)17-15-10-6-3-7-11-15/h2,4-5,8-9,13,15H,3,6-7,10-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYIFCPYWUHCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCCC1)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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